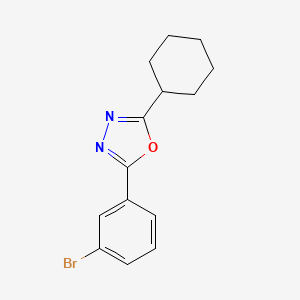

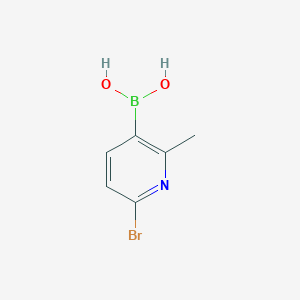

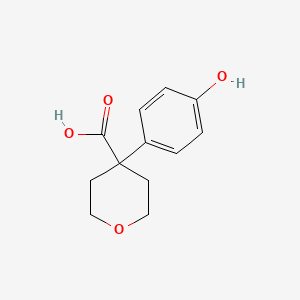

2-(3-ブロモフェニル)-5-シクロヘキシル-1,3,4-オキサジアゾール

説明

2-(3-Bromophenyl)-5-cyclohexyl-1,3,4-oxadiazole

科学的研究の応用

オーロラAキナーゼ阻害

2-(3-ブロモフェニル)誘導体の有望な用途の1つは、オーロラAキナーゼ阻害剤としての役割です。 オーロラキナーゼは細胞増殖に不可欠であり、その阻害はアポトーシス(プログラム細胞死)につながることがあります。これは、がん治療において望ましい結果です 。この化合物の構造アナログは、オーロラAキナーゼの選択的阻害のための設計、合成、および生物学的評価において可能性を示しており、新規抗がん剤を開発するための道筋を示しています。

抗がん活性

この化合物のアナログは合成され、その抗がん活性が試験されました。 それらは、58種類のがん細胞株のパネルに対して評価されており、一部は顕著な活性を示しており、特にSNB-75のようなCNSがん細胞株に対して効果を発揮しています 。これは、2-(3-ブロモフェニル)-5-シクロヘキシル-1,3,4-オキサジアゾールが新規抗がん剤を開発するためのリード化合物となり得ることを示唆しています。

分子ドッキング研究

分子ドッキング研究は、薬物と標的との相互作用を理解するために不可欠です。 2-(3-ブロモフェニル)-5-シクロヘキシル-1,3,4-オキサジアゾールのアナログは、その結合親和性と作用様式を予測するために、分子ドッキング研究の対象となっています 。このアプリケーションは、薬物開発の前臨床段階において非常に重要であり、創薬プロセスにおける時間とリソースを節約します。

ADME予測

薬物の薬物動態的特性(吸収、分布、代謝、排泄(ADME))は、その成功にとって重要です。 シリコADME予測は、この化合物のアナログに対して実行されており、薬物候補としての可能性を評価しています 。このアプリケーションは、薬物開発の初期段階で良好な薬物動態プロファイルを有する化合物を特定するために不可欠です。

毒性予測

臨床試験の前に、潜在的な薬物候補の毒性を予測することが重要です。 2-(3-ブロモフェニル)-5-シクロヘキシル-1,3,4-オキサジアゾールのアナログは、その安全性プロファイルを評価するために、シリコ毒性予測研究を受けてきました 。このアプリケーションは、化合物に関連する毒性リスクを特定するのに役立ちます。

複素環式化合物の合成

この化合物は、多くの治療剤の核構造であるさまざまな複素環式化合物を合成するための前駆体として役立ちます。 合成プロセスには、潜在的な治療用途を持つアナログの作成が含まれ、薬物合成における化合物の汎用性を強調しています .

創薬のためのリード化合物

その構造的特徴と生物学的活性により、2-(3-ブロモフェニル)-5-シクロヘキシル-1,3,4-オキサジアゾールは、創薬におけるリード化合物として機能することができます。 そのアナログは、特定の標的に対して選択的な阻害活性を有する新規薬物を開発するために使用されてきました .

特性

IUPAC Name |

2-(3-bromophenyl)-5-cyclohexyl-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrN2O/c15-12-8-4-7-11(9-12)14-17-16-13(18-14)10-5-2-1-3-6-10/h4,7-10H,1-3,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AALHXJNIVDMMFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=NN=C(O2)C3=CC(=CC=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00674321 | |

| Record name | 2-(3-Bromophenyl)-5-cyclohexyl-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957065-98-4 | |

| Record name | 2-(3-Bromophenyl)-5-cyclohexyl-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-methoxyethyl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B1522187.png)

![2-[Benzyl(methyl)amino]acetic acid hydrochloride](/img/structure/B1522194.png)

![3-(1-(Tert-butoxycarbonyl)-1H-benzo[D]imidazol-2-YL)propanoic acid](/img/structure/B1522198.png)

![6-Bromo-8-methoxy-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B1522199.png)